molecular formula C31H32NO5+ B10846159 9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide

9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide

Cat. No.: B10846159
M. Wt: 498.6 g/mol
InChI Key: LXNXNTQFJHYTEN-UHFFFAOYSA-N
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Description

9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide is a derivative of berberine, a naturally occurring isoquinoline alkaloid found in various plants. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide typically involves the reaction of berberine with 2-(Phenylol-1-yloxy)hexyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield berberine derivatives with altered functional groups, while reduction may produce more reduced forms of the compound .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, 9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide stands out due to its specific structural modifications, which enhance its acetylcholinesterase inhibitory activity compared to other berberine derivatives. This makes it a promising candidate for further research and development in the field of neuropharmacology .

Properties

Molecular Formula

C31H32NO5+

Molecular Weight

498.6 g/mol

IUPAC Name

17-methoxy-16-(6-phenoxyhexoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene

InChI

InChI=1S/C31H32NO5/c1-33-28-12-11-22-17-27-25-19-30-29(36-21-37-30)18-23(25)13-14-32(27)20-26(22)31(28)35-16-8-3-2-7-15-34-24-9-5-4-6-10-24/h4-6,9-12,17-20H,2-3,7-8,13-16,21H2,1H3/q+1

InChI Key

LXNXNTQFJHYTEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCCCCOC6=CC=CC=C6

Origin of Product

United States

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